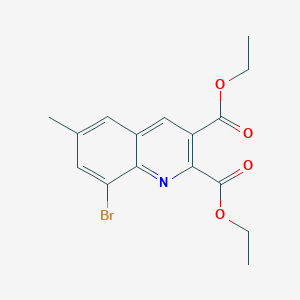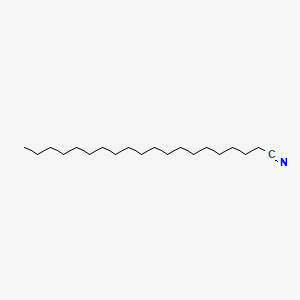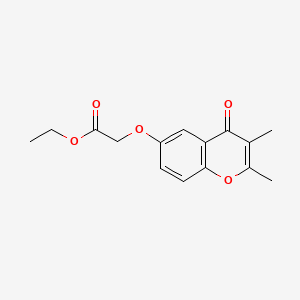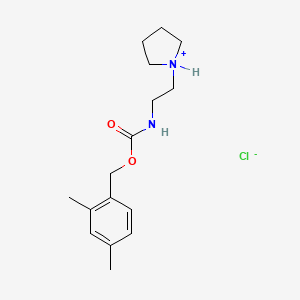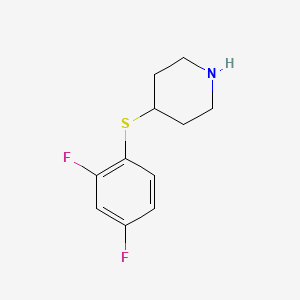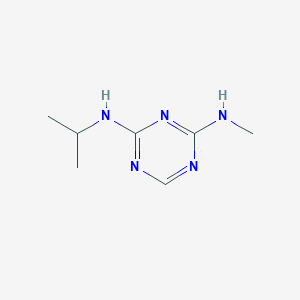
4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine typically involves the reaction of cyanuric chloride with methylamine and isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure the selective substitution of chlorine atoms by the amine groups.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or thiolates in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of triazine derivatives with reduced nitrogen functionalities.
Substitution: Formation of substituted triazines with various functional groups.
Applications De Recherche Scientifique
4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of herbicides, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,4-Diamino-6-chloro-1,3,5-triazine: Another triazine derivative with similar structural features but different functional groups.
2,4,6-Triamino-1,3,5-triazine:
Uniqueness: 4-(Methylamino)-6-(isopropylamino)-1,3,5-triazine is unique due to the presence of both methylamino and isopropylamino groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
25310-39-8 |
|---|---|
Formule moléculaire |
C7H13N5 |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
4-N-methyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N5/c1-5(2)11-7-10-4-9-6(8-3)12-7/h4-5H,1-3H3,(H2,8,9,10,11,12) |
Clé InChI |
VKAVFXSRILAEHV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1=NC=NC(=N1)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



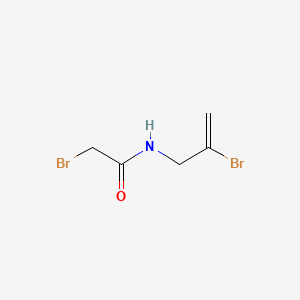
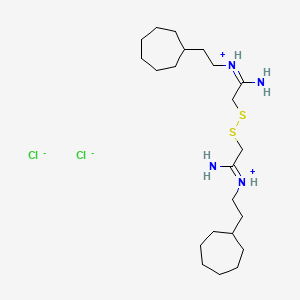
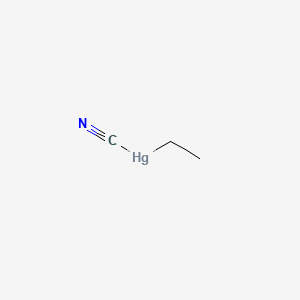
![(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride](/img/structure/B13742722.png)
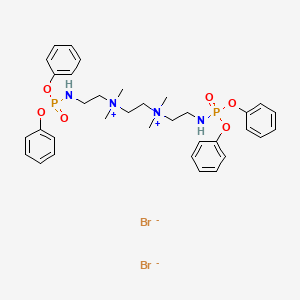
![1-Butyl-5-[2-(1-butyl-3,3-dimethyl-1,3-dihydroindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B13742747.png)
